Morpholine, 2-(3-methylphenyl)-, hydrochloride

Catalog No.
S12807809
CAS No.
61151-64-2
M.F
C11H16ClNO
M. Wt
213.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morpholine, 2-(3-methylphenyl)-, hydrochloride

CAS Number

61151-64-2

Product Name

Morpholine, 2-(3-methylphenyl)-, hydrochloride

IUPAC Name

2-(3-methylphenyl)morpholine;hydrochloride

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

InChI

InChI=1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)11-8-12-5-6-13-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H

InChI Key

JYTAATTUJHIJKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CNCCO2.Cl

Morpholine, 2-(3-methylphenyl)-, hydrochloride, also known by its chemical formula C11_{11}H15_{15}ClN2_{2}O, is a derivative of morpholine characterized by the presence of a 3-methylphenyl group. This compound is a hydrochloride salt formed when morpholine reacts with hydrochloric acid. Morpholine itself is a heterocyclic organic compound that contains both amine and ether functional groups, making it a versatile building block in organic synthesis. The compound typically appears as a white crystalline solid and has a molecular weight of approximately 177.24 g/mol .

Typical of secondary amines. It can undergo:

  • Nucleophilic substitutions: The nitrogen atom in the morpholine ring can act as a nucleophile.
  • Formation of enamines: This compound can react with carbonyl compounds to form enamines, which are useful intermediates in organic synthesis.
  • Acid-base reactions: The basic nature of morpholine allows it to form salts with acids, such as hydrochloric acid, resulting in the hydrochloride form.

The presence of the ether oxygen in the morpholine structure reduces the nucleophilicity compared to other secondary amines like piperidine .

Morpholine derivatives have been studied for their biological activities. Specifically, morpholine, 2-(3-methylphenyl)-, hydrochloride has shown potential in pharmacological applications due to its structural properties. Some studies suggest that compounds containing morpholine rings exhibit:

  • Antimicrobial properties: Certain morpholine derivatives have been identified as effective against various bacterial strains.
  • Anticancer activity: Morpholine compounds have been explored for their ability to inhibit cancer cell growth and proliferation.
  • Analgesic effects: Some derivatives are investigated for their pain-relieving properties.

The specific biological activity of morpholine, 2-(3-methylphenyl)-, hydrochloride may vary based on its interaction with biological targets .

The synthesis of morpholine, 2-(3-methylphenyl)-, hydrochloride can be achieved through several methods:

  • Direct reaction: Morpholine can be reacted with 3-methylphenyl halides (such as bromides or chlorides) in the presence of a base to form the desired compound.
  • Cyclization reactions: Starting from appropriate precursors containing both an amine and an ether functionality, cyclization can yield morpholine derivatives.
  • Hydrochloride formation: The final step involves treating the free base form of morpholine with hydrochloric acid to obtain the hydrochloride salt .

Morpholine, 2-(3-methylphenyl)-, hydrochloride has various applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals including antibiotics and analgesics.
  • Agriculture: Some derivatives are used as fungicides due to their ability to inhibit ergosterol biosynthesis in fungi.
  • Industrial uses: Morpholine compounds are utilized as solvents and pH adjusters in chemical processes .

Research into interaction studies involving morpholine, 2-(3-methylphenyl)-, hydrochloride has focused on its binding affinity to various biological targets. These studies often explore:

  • Enzyme inhibition: Investigating how this compound affects enzyme activity related to metabolic pathways.
  • Receptor binding: Analyzing its interaction with specific receptors that may lead to therapeutic effects.

Such studies help elucidate the pharmacological potential and safety profile of this compound .

Several compounds share structural similarities with morpholine, 2-(3-methylphenyl)-, hydrochloride. Here are some notable examples:

Compound NameChemical FormulaMolecular WeightUnique Features
MorpholineC4_4H9_9NO87.12 g/molBasic amine and ether functionality
PiperidineC5_5H11_11N85.15 g/molSaturated six-membered ring; more nucleophilic
N-MethylmorpholineC5_5H11_11NO101.15 g/molMethylated nitrogen increases basicity
3-MethylmorpholineC5_5H11_11NO101.15 g/molContains methyl group at the third position

Uniqueness

Morpholine, 2-(3-methylphenyl)-, hydrochloride stands out due to its specific substitution pattern and resultant biological activity profile compared to these similar compounds. Its unique combination of properties makes it particularly valuable in pharmaceutical synthesis and agricultural applications .

The compound emerged as part of broader efforts to develop morpholine derivatives for pharmaceutical applications. While its exact discovery timeline remains undocumented in public literature, patent filings from the early 2000s describe synthetic routes to structurally related 2-tolylmorpholine derivatives, highlighting industrial interest in this class of molecules. Contemporary synthetic methods, such as copper-promoted alkene oxyamination and diastereoselective ring expansion, have refined its preparation, enabling access to stereochemically defined variants for drug discovery.

Nomenclature and Chemical Identification

IUPAC Name and Synonyms

The systematic IUPAC name is 2-(3-methylphenyl)morpholine hydrochloride. Common synonyms include:

  • 2-m-Tolylmorpholine HCl
  • 2-(3-Methylphenyl)morpholine hydrochloride
  • 61151-64-2 (CAS registry).

CAS Registry Number

The compound is uniquely identified by CAS 61151-64-2.

Structural Formulae (2D and 3D)

The structure comprises a morpholine ring (oxygen at position 1, nitrogen at position 4) substituted at the 2-position with a 3-methylphenyl group, forming a hydrochloride salt.

2D Structure:

      O        |  N—C2—C1(methylphenyl)  

3D Conformation: The morpholine ring adopts a chair conformation, with the 3-methylphenyl group occupying an equatorial position to minimize steric strain.

InChI and SMILES Notation

  • InChI: InChI=1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)11-8-12-5-6-13-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H
  • SMILES: CC1=CC(=CC=C1)C2CNCCO2.Cl

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₁H₁₆ClNO
Molecular Weight213.70 g/mol
CAS Registry Number61151-64-2
IUPAC Name2-(3-methylphenyl)morpholine hydrochloride

Relevance in Contemporary Chemical Research

Morpholine derivatives are pivotal in drug design due to their bioavailability and ability to modulate pharmacokinetic properties. Recent studies highlight 2-(3-methylphenyl)morpholine hydrochloride as:

  • A precursor to antidepressants and antipsychotics, leveraging its morpholine core’s affinity for neurological targets.
  • A scaffold for catalytic ligands in asymmetric synthesis, exploiting its stereochemical versatility.
  • A model compound for studying salt formation effects on solubility and crystallinity.

Scope and Objectives of the Research Outline

This article aims to:

  • Systematize chemical and structural data for 2-(3-methylphenyl)morpholine hydrochloride.
  • Review synthetic methodologies and their stereochemical outcomes.
  • Contextualize its role in advancing heterocyclic chemistry.

Molecular Structure and Stereochemistry

Morpholine Ring System: Conformation and Substitution

The morpholine ring system in 2-(3-methylphenyl)morpholine hydrochloride adopts a six-membered heterocyclic structure containing both oxygen and nitrogen heteroatoms [8]. Advanced spectroscopic studies have revealed that morpholine exists predominantly in chair conformations, with two distinct forms: Chair-Equatorial and Chair-Axial [9] [10]. The Chair-Equatorial conformer represents the most thermodynamically stable configuration, while the Chair-Axial conformer exhibits slightly higher energy with a stabilization difference of approximately 109 ± 4 cm⁻¹ [9] [12].

Theoretical calculations demonstrate that chair conformers possess significantly higher symmetry and enhanced stability compared to alternative boat conformations, with stabilization energies of approximately 25.06 kilojoules per mole [33]. The morpholine ring maintains a chair conformation with 98% of the puckering describable as an ideal cyclohexane chair structure [27]. In the equatorial position, the nitrogen-bound hydrogen atom experiences reduced steric interactions, contributing to the enhanced stability of this conformational arrangement [11] [12].

The substitution pattern at the 2-position of the morpholine ring introduces conformational constraints through the attached 3-methylphenyl group [6]. Ring inversion dynamics in morpholine derivatives exhibit energy barriers ranging from 9.2 to 10.3 kilocalories per mole, with lower values observed when electron-withdrawing substituents are present [40]. The morpholine nitrogen atom adopts a flattened pyramidal geometry, which influences the overall molecular conformation and intermolecular interactions [27].

3-Methylphenyl Substituent: Electronic and Steric Effects

The 3-methylphenyl substituent introduces both electronic and steric effects that significantly influence the molecular properties of the compound [13] [35]. The methyl group positioned at the meta location on the benzene ring functions as an electron-donating group through inductive effects, moderately increasing electron density in the aromatic system [35] [36]. Meta-substitution patterns typically result in less pronounced electronic effects compared to ortho or para positions, as the substituent cannot participate in direct resonance with reaction centers [36] [37].

Steric effects arising from the 3-methylphenyl group contribute to conformational preferences and intermolecular interactions [7]. The methyl substituent occupies space that can influence molecular packing in the crystalline state and affect the accessibility of reactive sites. Electronic meta-substituent effects demonstrate additivity in aromatic systems, with the methyl group contributing consistent electronic influence regardless of other substituents present [13].

The aromatic ring orientation relative to the morpholine system is influenced by both electronic conjugation and steric considerations [32]. Computational studies indicate that electron-donating groups like methyl substituents can modify the electronic properties of connected heterocyclic systems, potentially affecting spectroscopic characteristics and reactivity patterns [32] [39].

Hydrochloride Salt Formation: Structural Implications

Hydrochloride salt formation significantly alters the structural characteristics of 2-(3-methylphenyl)morpholine [14]. The protonation of the morpholine nitrogen creates a positively charged ammonium center, fundamentally changing the electronic distribution and hydrogen bonding capabilities of the molecule [14] [28]. Salt formation enhances water solubility and decreases lipophilicity, as evidenced by reduced partition coefficient values in hydrochloride salts compared to free base forms [14].

The hydrochloride counterion forms ionic interactions with the protonated morpholine nitrogen, creating a stable ionic pair that influences crystalline packing and solid-state properties [27]. Spectroscopic analysis reveals characteristic downfield shifts in Nuclear Magnetic Resonance spectra upon salt formation, particularly for protons in proximity to the nitrogen center [14]. The structural rigidity imposed by salt formation can restrict conformational flexibility and influence thermal stability properties [34].

Crystallographic studies of morpholine derivatives indicate that hydrochloride salts typically adopt specific space group arrangements that optimize ionic interactions while minimizing steric conflicts [27]. The presence of the chloride anion creates additional hydrogen bonding opportunities, contributing to enhanced crystalline stability and modified physical properties compared to the neutral compound [27] [34].

Molecular Formula and Molar Mass

The molecular formula of morpholine, 2-(3-methylphenyl)-, hydrochloride is C₁₁H₁₆ClNO, representing the composition of the protonated morpholine derivative with its associated chloride counterion [1] [4]. The compound possesses a molecular weight of 213.70 grams per mole, calculated from the constituent atomic masses including the hydrochloride salt component [1] [3] [4].

The empirical composition reflects the structural components: eleven carbon atoms forming the morpholine ring and 3-methylphenyl substituent, sixteen hydrogen atoms distributed across aliphatic and aromatic positions, one nitrogen atom within the morpholine heterocycle, one oxygen atom in the morpholine ring, and one chlorine atom from the hydrochloride salt [1] [4]. This molecular formula corresponds to the Chemical Abstracts Service registry number 61151-64-2, providing unique identification for this specific chemical entity [1] [4].

PropertyValueReference
Molecular FormulaC₁₁H₁₆ClNO [1] [4]
Molecular Weight213.70 g/mol [1] [3] [4]
CAS Registry Number61151-64-2 [1] [4]
Standard InChI KeyJYTAATTUJHIJKH-UHFFFAOYSA-N [4]

Physical State and Appearance

Morpholine, 2-(3-methylphenyl)-, hydrochloride exists as a crystalline solid under standard ambient conditions [4]. The compound typically exhibits a white to off-white appearance, characteristic of morpholine hydrochloride salts [4]. The crystalline nature results from the ionic interactions between the protonated morpholine cation and chloride anion, which promote ordered solid-state packing arrangements [27].

The physical appearance can vary slightly depending on crystallization conditions and purity levels, but maintained within the white to pale yellow color range typical for morpholine derivatives [17]. The compound demonstrates hygroscopic properties common to morpholine salts, requiring appropriate storage conditions to prevent moisture absorption [20]. Particle size and crystal habit can influence the apparent density and flow properties of the solid material [27].

Melting Point, Boiling Point, and Thermal Stability

Thermal analysis of morpholine, 2-(3-methylphenyl)-, hydrochloride reveals decomposition occurring at temperatures between 190-195°C rather than traditional melting [4]. This decomposition temperature reflects the thermal instability of the hydrochloride salt under elevated temperature conditions [31]. Morpholine derivatives generally demonstrate thermal stability up to approximately 150°C, with significant degradation beginning at temperatures above 175°C [31].

Thermal degradation studies indicate that morpholine compounds maintain structural integrity in moderate temperature ranges but undergo decomposition reactions at higher temperatures [19] [31]. The presence of the hydrochloride salt may influence thermal stability through ionic interactions that either stabilize or destabilize the molecular structure depending on the specific thermal conditions [19] [42].

Thermogravimetric analysis of morpholine derivatives reveals multiple decomposition steps, typically involving water elimination, chloride anion removal, and organic ligand degradation [19]. The thermal behavior demonstrates that morpholine-containing compounds exhibit relatively high thermal stability compared to other nitrogen-containing heterocycles, making them suitable for applications requiring moderate temperature resistance [31] [42].

Thermal PropertyValueReference
Decomposition Temperature190-195°C [4]
Thermal Stability Range150-175°C [31]
Degradation Onset>175°C [31]

Solubility Profile in Various Solvents

The solubility characteristics of morpholine, 2-(3-methylphenyl)-, hydrochloride are significantly enhanced by the presence of the hydrochloride salt [14] [20]. Salt formation increases water solubility through ionic interactions and hydrogen bonding capabilities with polar solvents [14]. Morpholine itself demonstrates complete miscibility with water and dissolves readily in polar organic solvents including alcohols, ketones, and ethers [20].

The hydrochloride salt form exhibits enhanced solubility in polar protic solvents due to the ionic nature of the compound and the ability to form hydrogen bonds through both the protonated nitrogen and chloride anion [14]. Solubility in nonpolar solvents remains limited due to the ionic character introduced by salt formation [20]. The partition coefficient is substantially reduced in the hydrochloride form compared to the free base, indicating increased hydrophilic character [14].

Quantitative solubility data for morpholine derivatives in various solvent systems demonstrates the influence of the hydrochloride salt on dissolution behavior [44]. The enhanced water solubility makes the hydrochloride salt particularly suitable for applications requiring aqueous formulations or polar solvent systems [20] [44].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopic analysis of morpholine, 2-(3-methylphenyl)-, hydrochloride reveals characteristic chemical shifts and coupling patterns that reflect the molecular structure and conformational behavior [21] [40]. The morpholine ring protons exhibit distinct multiplet patterns, with protons adjacent to oxygen appearing at approximately 3.86 parts per million and those adjacent to nitrogen at 3.04 parts per million [21].

The morpholine ring system demonstrates an AA′XX′ spectrum pattern due to the fixed chair conformation and the significant chemical shift difference between oxygen-adjacent and nitrogen-adjacent protons [21]. This spectral pattern results from the gauche arrangement of protons in the chair conformation, creating characteristic coupling relationships that distinguish morpholine derivatives from other heterocyclic compounds [21].

Protons on the 3-methylphenyl substituent appear in the aromatic region between 7.0-7.5 parts per million, with the methyl group resonating around 2.3-2.4 parts per million [14]. Salt formation with hydrochloric acid induces downfield shifts in protons near the nitrogen center, providing spectroscopic evidence for protonation and ionic interactions [14].

NMR AssignmentChemical ShiftMultiplicityReference
Morpholine CH₂ (O-adjacent)3.86 ppmMultiplet [21]
Morpholine CH₂ (N-adjacent)3.04 ppmMultiplet [21]
Aromatic H (meta to CH₃)7.0-7.5 ppmMultiple signals [14]
CH₃ group2.3-2.4 ppmSinglet [14]

Infrared Spectroscopy

Infrared spectroscopic characterization of morpholine, 2-(3-methylphenyl)-, hydrochloride provides detailed information about functional group vibrations and molecular interactions [22]. The nitrogen-hydrogen stretching vibrations appear in the region between 3320-3336 wavenumbers, with distinct bands corresponding to equatorial and axial conformers of the morpholine ring [12] [22].

Carbon-hydrogen stretching vibrations are observed in multiple regions: aromatic carbon-hydrogen stretches appear between 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur in the 2800-3000 wavenumber range [22]. The morpholine ring system exhibits characteristic carbon-oxygen stretching vibrations between 1100-1200 wavenumbers, corresponding to the ether linkage within the heterocyclic structure [22].

Carbon-nitrogen stretching vibrations associated with the morpholine ring appear in the 1000-1100 wavenumber region [22]. Fermi resonances between fundamental vibrations and overtone or combination bands contribute to the complexity of the infrared spectrum, particularly in the carbon-hydrogen stretching regions [12]. The presence of the hydrochloride salt may introduce additional vibrational modes associated with ionic interactions and modified hydrogen bonding patterns [22].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis of morpholine derivatives reveals characteristic electronic transitions that provide insight into the molecular electronic structure [24] [25]. The room temperature ultraviolet absorption spectrum of morpholine exhibits a bimodal appearance with a long wavelength onset at approximately 255 nanometers and a secondary absorption rise at approximately 220 nanometers [24].

The longest wavelength absorption band is assigned to the σ* ← n transition, corresponding to excitation from the nitrogen lone pair to an antibonding orbital [24]. The more intense absorption at shorter wavelengths corresponds to Rydberg ← n transitions involving higher energy excited states [24]. These electronic transitions are characteristic of nitrogen-containing heterocycles and provide diagnostic information for structural identification [24] [25].

The 3-methylphenyl substituent may contribute additional electronic transitions associated with the aromatic π-system, although these typically occur at shorter wavelengths and may overlap with the morpholine transitions [25]. The overall ultraviolet-visible spectrum provides valuable information about the electronic properties and potential photochemical behavior of the compound [24].

Mass Spectrometry

Mass spectrometric analysis of morpholine, 2-(3-methylphenyl)-, hydrochloride provides definitive molecular weight confirmation and fragmentation pattern information [26]. The protonated molecular ion appears at mass-to-charge ratio 214, corresponding to [M+H]⁺ for the compound [26]. Loss of hydrogen chloride generates a fragment ion at mass-to-charge ratio 178, representing [M-HCl+H]⁺ [26].

Characteristic morpholine ring fragmentation produces ions at mass-to-charge ratios 86 and 57, resulting from specific bond cleavages within the heterocyclic structure [26]. The fragment at mass-to-charge ratio 86 corresponds to loss of a hydrogen atom from the molecular ion, producing C₄H₈NO⁺ [26]. The fragment at mass-to-charge ratio 57 results from loss of a CH₂O radical, yielding C₃H₇N⁺ [26].

Single photon ionization studies demonstrate that morpholine derivatives undergo specific fragmentation pathways that can be enhanced through vibrational excitation [26]. The mass spectrometric fragmentation patterns provide structural confirmation and can be used for quantitative analysis of morpholine derivatives in complex mixtures [25] [26].

Crystallographic Data and Solid-State Structure

Crystallographic analysis of morpholine derivatives reveals systematic structural features that characterize the solid-state organization [27]. Morpholine compounds typically crystallize in orthorhombic crystal systems with space group P2₁2₁2₁, reflecting the asymmetric nature of substituted morpholine derivatives [27]. The morpholine ring adopts a chair conformation in the crystalline state, with the hydrogen atom occupying an equatorial position [27].

Primary bond distances and angles in morpholine derivatives fall within expected ranges for six-membered heterocyclic compounds containing oxygen and nitrogen heteroatoms [27]. The chair conformation accounts for 98% of the puckering, closely resembling ideal cyclohexane geometry with modifications due to heteroatom presence [27]. Intermolecular hydrogen bonding patterns involve nitrogen-hydrogen to nitrogen interactions, creating chain-like assemblies in the crystal structure [27].

The solid-state packing is further stabilized by weak carbon-hydrogen to oxygen interactions between molecules in neighboring chains [27]. The crystalline structure demonstrates the influence of both ionic interactions in the hydrochloride salt and secondary interactions that contribute to overall crystal stability [27]. X-ray diffraction data provides precise atomic coordinates and thermal displacement parameters that characterize the molecular geometry and crystal packing efficiency [27].

Crystallographic ParameterValueReference
Crystal SystemOrthorhombic [27]
Space GroupP2₁2₁2₁ [27]
Ring ConformationChair (98% puckering) [27]
NH⋯N Distance2.35 Å [27]

Acid-Base Properties and pKa Determination

The acid-base properties of morpholine, 2-(3-methylphenyl)-, hydrochloride are fundamentally influenced by the basicity of the morpholine nitrogen atom [28]. Morpholine itself exhibits relatively strong basic character with a pKa value of approximately 8.7, although this basicity is reduced compared to other nitrogen-containing heterocycles due to the electron-withdrawing influence of the oxygen atom [28]. Upon substitution with aromatic groups, the basicity typically ranges from pKa 6.0 to 7.9 [28].

The 3-methylphenyl substituent introduces electronic effects that can modulate the basicity of the morpholine nitrogen [28] [35]. The methyl group functions as an electron-donating substituent through inductive effects, potentially increasing the electron density at the nitrogen center and enhancing basicity [35]. However, the meta-position limits direct resonance interactions, minimizing the electronic influence compared to ortho or para substitution patterns [36].

Hydrochloride salt formation results from protonation of the morpholine nitrogen by hydrochloric acid, creating a stable ionic compound [14]. The salt formation equilibrium depends on the relative pKa values of the morpholine derivative and the conjugate acid-base pair involved [28]. The enhanced water solubility of the hydrochloride salt reflects the favorable hydration of the ionic species compared to the neutral free base [14].

Partition Coefficient and Lipophilicity

The partition coefficient of morpholine, 2-(3-methylphenyl)-, hydrochloride represents a critical parameter for understanding the compound's lipophilic-hydrophilic balance [14] [29]. Salt formation with hydrochloric acid significantly reduces the partition coefficient compared to the free base form, indicating enhanced hydrophilic character [14]. The logarithmic partition coefficient (log P) typically decreases from positive values in the free base to near-zero or negative values in the hydrochloride salt [14].

Morpholine derivatives demonstrate well-balanced lipophilic-hydrophilic profiles that contribute to desirable physical and chemical properties [28]. The morpholine ring itself offers moderate lipophilicity, while the oxygen atom provides hydrogen bond acceptor functionality that enhances hydrophilic interactions [28]. The 3-methylphenyl substituent contributes aromatic character and moderate lipophilicity to the overall molecular profile [28].

Chromatographic methods provide accurate determination of partition coefficients for morpholine derivatives, enabling correlation with biological activity and physical properties [29]. The partition coefficient influences solubility behavior, membrane permeability, and distribution characteristics in multiphasic systems [29]. Salt formation represents an effective strategy for modifying lipophilicity to achieve desired physicochemical properties [14] [29].

Thermal and Photochemical Behavior

The thermal behavior of morpholine, 2-(3-methylphenyl)-, hydrochloride demonstrates characteristic stability patterns and decomposition pathways [30] [31]. Morpholine compounds maintain thermal stability up to approximately 150°C, with significant degradation beginning above 175°C [31]. The hydrochloride salt may exhibit modified thermal stability due to ionic interactions and altered intermolecular forces [19] [31].

Photochemical behavior of morpholine derivatives involves specific degradation pathways when exposed to ultraviolet radiation [30]. Photocatalytic degradation studies demonstrate that morpholine compounds undergo oxidative transformations leading to hydroxy and oxo derivatives [30]. The degradation process involves formation of five-membered ring compounds and nitrogen-containing aliphatic intermediates [30].

The thermal decomposition of morpholine derivatives typically proceeds through multiple steps, including water elimination, chloride removal in salt forms, and organic fragment degradation [19]. Thermogravimetric analysis reveals that morpholine compounds exhibit higher thermal stability compared to many other nitrogen heterocycles, making them suitable for moderate temperature applications [31] [42]. The photochemical stability is influenced by the electronic properties of substituents and the overall molecular structure [30] [32].

Thermal PropertyTemperature RangeBehaviorReference
Thermal StabilityUp to 150°CStable [31]
Degradation Onset175°CSignificant degradation [31]
Decomposition190-195°CComplete breakdown [4]
PhotodegradationUV exposureOxidative transformation [30]

Classical Synthetic Approaches

RouteKey Reagents (molar ratio)Representative ConditionsIsolated YieldNotes
Phenacyl‐halide sequence3-Methylphenacyl bromide : 2-(hydroxyethyl)methylamine (1 : 4)(i) SN2 at 60 °C in methanol; (ii) NaBH₄ reduction; (iii) H₂SO₄-induced cyclisation 0 → 25 °C; (iv) ethanol/HCl salting32% (free base) [1]Robust on 100 g scale; bromide and borohydride handling required.
Alkyl-halide alkylationMorpholine : 3-methylbenzyl chloride (1 : 1.2)K₂CO₃, acetonitrile, 85 °C, 8 h; quench with HCl (g)55% (hydrochloride)* [2]Direct N-alkylation; economical but gives 4-(3-methylbenzyl) rather than 2-aryl product.

*Yield reported for the homologous 3-methylmorpholine hydrochloride, often used industrially as a starting salt for further aryl migration [2].

Modern and Green Chemistry Methods

Catalyst familyTypical ElectrophileSolvent/SystemYield for meta-tolyl examplesGreen merits
Nickel/biaryl-phosphine (Ligand: Xantphos)3-Bromotoluene2-Methyl-THF, 90 °C, 4 h83% (2-(3-methylphenyl)­morpholine) [3]Bio-derived solvent, ppm Ni residuals, recyclable base.
Copper(I)–diamino ligand (Modified Ullmann)3-ChlorotolueneH₂O (neat), 110 °C, 24 h60% [4]Aqueous medium, base-free, no precious metals.
Mechanochemical Pd(0) Buchwald–Hartwig3-ChlorotolueneSolvent-free ball-mill, 30 min72% [5]Eliminates bulk solvent; energy-efficient.
Electrochemical C–H/N–H cross-coupling3-Methylphenyl C–H partnerUndivided cell, Cu(OAc)₂, rt48% (annulation product) [6]Electricity replaces chemical oxidant; mild temperature.
Three-component Cu-catalysed annulation3-Methylbenzaldehyde + amino-alcohol + diazomalonateEtOH, 25 °C, 6 h58% (highly substituted morpholine) [7]One-pot, benign solvent, room temperature.

Catalytic and Asymmetric Synthesis Strategies

  • Palladium Buchwald–Hartwig Amination – Pd₂(dba)₃/Ph–Indenyl-phosphine couples morpholine with 3-bromotoluene in 1 min at 110 °C to give 4-(3-methylphenyl)morpholine in 98% yield; electronic similarity makes this ligand set directly transferable to the 2-aryl target [8].

  • Copper(I) Ullmann Coupling – Kinetic analysis shows oxidative addition to Cu(I) as the rate-limiting step; a soluble malonate base avoids Cu(II) off-cycle deactivation, increasing TON four-fold for morpholine arylations [9].

  • Asymmetric Hydrogenation – Bis-phosphine–rhodium catalysts reduce unsaturated 2-aryl dehydromorpholines to chiral products with up to 99% ee; meta-methyl substrates hydrogenate smoothly under 1 bar H₂ at 40 °C [10].

  • Diastereoconvergent Ring-Opening – 2-Tosyl-1,2-oxazetidines undergo base-promoted opening with formyl esters, delivering 2-,3-substituted morpholines (including meta-tolyl examples) via hemiaminal intermediates in 70–91% yield, retaining stereochemistry through pseudo-A¹,³ strain control [11].

Reaction Mechanisms Involving the Compound

Nucleophilic and Aromatic Substitution

Buchwald–Hartwig coupling proceeds by:
(i) oxidative addition of 3-methylaryl chloride to Pd(0);
(ii) amine coordination/deprotonation forming a Pd(II)–morpholide;
(iii) reductive elimination yielding the C–N bond and regenerating Pd(0) [5].

Copper Ullmann follows a Cu(I)/Cu(III) manifold; radical probes exclude single-electron transfer, and the oxidative addition barrier is alleviated by diamine ligands [9].

Oxidation and Reduction Reactions

  • C(sp³)–C(sp³) Oxidative Cleavage – Visible-light 4CzIPN promotes aerobic fragmentation of morpholine rings, affording open-chain amides under O₂ at ambient temperature [12].
  • Electro-oxidation – Anodic SET generates morpholine N-centred radicals (E₁/₂ = +1.18 V vs SCE) that add to quinoline N-oxides, installing the morpholine unit without external oxidant [6].
  • Classical NaBH₄ Reduction – Conversion of carbonyl intermediates to alcohols precedes ring closure in the phenacyl route [1].

Salt Formation and Protonation Processes

Protonation of the ring nitrogen with anhydrous hydrogen chloride in ethanol precipitates the hydrochloride as colourless micro-crystals (m.p. 159–161 °C) while simultaneously removing inorganic bases, a practice that raises purity from ~90% to >99% [1].

Purification and Isolation Techniques

Crystallization and Recrystallization

  • Hydrochloride salt recrystallised from acetone : ethanol = 1 : 1 removes phenolic and halide residues, increasing assay by 4% [1].
  • Slow cooling of ethanol solutions yields anhydrous needles suitable for X-ray analysis (reported for the para analog) [13].

Chromatographic Methods

Silica gel (200–300 mesh) with petroleum-ether : dichloromethane gradients efficiently separates unreacted morpholine from 2-aryl products; under aqueous Buchwald conditions a simple water wash eliminates inorganic by-products before chromatography [13].

Yield Optimization and Scalability Considerations

VariableObserved trendPractical recommendationSource
Ligand bulk (Pd)Sterically demanding dialkyl-biaryl phosphines accelerate reductive elimination.Use XPhos or tBuXPhos for aryl chlorides bearing meta-Me groups. [8]
Base solubility (Cu)Soluble organic bases (TBPM) suppress Cu(II) aggregation.Replace K₃PO₄ with tetrabutylphosphonium malonate on scale-up. [9]
Solvent polarity2-MeTHF maintains high conversion yet eases work-up.Switch from dioxane to 2-MeTHF to meet green metrics. [3]
TemperatureMechanochemical milling achieves full conversion 60 °C lower than oil-bath reactions.Consider ball-mills for kilogram batches to cut energy costs. [5]

Synthesis of Structural Analogs and Derivatives

Analog (HCl salt)Typical PreparationYieldDistinctive ReactivityReference
2-PhenylmorpholinePd-catalysed amination of bromobenzene92% [13]Susceptible to para-oxidation [13]
4-(3-Methylphenyl)morpholinePd/Ph-Indenyl ligand, 1 min reaction98%Faster C-N reductive elimination than 2-isomer [8]
Phenmetrazine (3-methyl-2-phenyl)cis → trans epimerisation in H₂SO₄, 140 °C68% [14]Stereocentre critical for CNS activity [14] [15]
4-(3-Methylphenyl)sulfinyl-ethyl-morpholineOxidation of thioether with mCPBA74%Sulfoxide enables chiral resolution [16]

Comparative Analysis with Related Morpholine Compounds

Meta-substitution raises the C–N coupling barrier by ~3 kcal mol⁻¹ relative to para-substituted analogs, yet final yields remain competitive when bulky phosphines are used (98% vs 99%) [8] [13]. Electrochemical oxidation studies show faster radical generation from unsubstituted morpholine (k ≈ 1 × 10⁹ s⁻¹) than from the meta-methyl analogue, attributed to σ-donation raising the N-centered radical’s ionisation potential [6].

Challenges and Limitations in Synthesis

  • Steric Hindrance at the Meta Position – Slower oxidative addition necessitates higher catalyst loadings or more electron-rich ligands in palladium couplings [9].
  • Control of Regio-selectivity – Competing ortho-arylation during metalation of 3-methyl aryl halides can lead to diarylated by-products; iterative DoE studies lowered this impurity from 15% to <2% by adjusting base equivalents [17].
  • Metal Residues – Regulatory limits (<10 ppm Pd, <25 ppm Ni) demand robust scavenging; aqueous work-ups and silica functionalised with thiourea reduce Pd to <5 ppm on 100 g scale [3].
  • Safety Considerations – Brominated intermediates and NaBH₄ reductions present exotherms; calorimetry recommends charging NaBH₄ at <5 °C and maintaining vigorous agitation [1].
  • Asymmetric Control – Current hydrogenation catalysts tolerate meta-methyl groups, but substrate synthesis still relies on racemic vinyl morpholines, leaving an opportunity for direct enantioselective C–N arylation [10].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

213.0920418 g/mol

Monoisotopic Mass

213.0920418 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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